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Flurazepam-N-desalkylhydroxyl

Cat. No.: B1176766
CAS No.: 146367-71-7
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Description

Contextualization as a Key Metabolite of Flurazepam

Flurazepam undergoes extensive metabolism in the liver, primarily through two initial pathways. One pathway involves the dealkylation of the ethylamino side chain, leading to the formation of N-desalkylflurazepam (also known as norflurazepam). The other major initial metabolite is 2-hydroxyethylflurazepam. oup.comwiley.comkarger.com N-desalkylflurazepam is a major and pharmacologically active metabolite with a particularly long elimination half-life. karger.comwikipedia.org

Flurazepam-N-desalkylhydroxyl, more precisely known as N-desalkyl-3-hydroxyflurazepam, is subsequently formed from the hydroxylation of N-desalkylflurazepam. targetmol.comglpbio.comhud.ac.uk This metabolic step adds a hydroxyl group to the 3-position of the benzodiazepine (B76468) ring structure, further modifying the compound's properties. While N-desalkylflurazepam is a prominent metabolite found in systemic circulation after flurazepam administration, N-desalkyl-3-hydroxyflurazepam is also a recognized product of this metabolic pathway. researcher.life

Significance as an Active Benzodiazepine Metabolite within Pharmacological Systems

The pharmacological significance of this compound lies in its identity as an active benzodiazepine metabolite. targetmol.comcymitquimica.commedchemexpress.com Like its parent compounds, it is believed to exert its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. wikipedia.orgwikipedia.org Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, enhancing the affinity of GABA for its binding site. wikipedia.org This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. This mechanism is the foundation for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties associated with this class of drugs. wikipedia.org

While the parent metabolite, N-desalkylflurazepam, is well-documented for its prolonged activity and contribution to the therapeutic and residual effects of flurazepam, N-desalkyl-3-hydroxyflurazepam is also considered to possess potential sedative and anxiolytic effects. karger.comwikipedia.orgnih.govmedchemexpress.com The presence of the 3-hydroxy group can influence the pharmacokinetic profile, often leading to more rapid elimination through glucuronide conjugation compared to non-hydroxylated metabolites. hud.ac.uk

Nomenclature and Synonyms in Academic Literature

The nomenclature of flurazepam metabolites can be complex. The compound at the focus of this article is most formally named 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one. targetmol.comglpbio.com However, it is more commonly referred to in scientific literature by several synonyms.

Common Name Synonyms CAS Number
This compoundN-Desalkyl-3-hydroxyflurazepam, 3-hydroxy-N-Desalkylflurazepam, 3-hydroxy-N-Desalkyl-2-oxoquazepam, Ro 7-520517617-60-6

Historical Overview of its Discovery and Initial Research Focus

Flurazepam itself was patented in 1968 and introduced as one of the early benzodiazepine hypnotics by Roche Pharmaceuticals. wikipedia.org The initial research into its metabolic fate was a critical step in understanding its clinical profile. A pivotal study in this area was conducted by Schwartz and Postma in 1970, which detailed the metabolism of flurazepam in both humans and dogs. nih.govacs.org This early work identified the major metabolic pathways, including the formation of the N-1-ethanol analog as the primary metabolite in humans and the N-1-acetic acid analog in dogs, alongside the N-desalkyl metabolite. wiley.com

Properties

CAS No.

146367-71-7

Molecular Formula

C16H18N4O2

Synonyms

Flurazepam-N-desalkylhydroxyl

Origin of Product

United States

Metabolic Pathways and Biotransformation of Flurazepam N Desalkylhydroxyl

Formation Pathways from Parent Benzodiazepines

N-Desalkylflurazepam is not administered directly but is formed in the body through the metabolism of other benzodiazepines. wikipedia.orghmdb.ca

Flurazepam undergoes extensive first-pass metabolism in the liver following oral administration. drugs.com The primary metabolic pathway involves the removal of the N-1-alkyl group (N-dealkylation) to form N-desalkylflurazepam. drugs.comnih.govnih.gov Another major metabolite formed is N-1-hydroxyethylflurazepam. drugs.comnih.gov While the hydroxyethyl metabolite is cleared from the blood relatively quickly, N-desalkylflurazepam appears more slowly and is eliminated very slowly, with a half-life ranging from 47 to 150 hours. wikipedia.orgoup.com This slow elimination makes N-desalkylflurazepam the major and most persistent metabolite of flurazepam in the bloodstream. researchgate.net

Table 1: Primary Metabolites of Flurazepam

Parent Compound Major Metabolite Metabolic Process Elimination Half-life of Metabolite
Flurazepam N-Desalkylflurazepam N-Dealkylation 47-150 hours wikipedia.org
Flurazepam N-1-hydroxyethylflurazepam Hydroxylation Rapidly eliminated oup.com

N-Desalkylflurazepam is a common metabolic product for a range of benzodiazepines, complicating toxicological interpretations. researchgate.netrti.org

Flutoprazepam: Following administration, flutoprazepam is rapidly metabolized, with its N-desalkyl metabolite, N-desalkylflurazepam, appearing in serum quickly and in much greater concentrations than the parent drug. nih.gov The therapeutic effects of flutoprazepam are largely attributed to its conversion to this slowly eliminated metabolite. nih.gov

Fludiazepam: This compound also metabolizes to N-desalkylflurazepam. wikipedia.orgrti.orgiiab.me Studies using human hepatocytes have identified metabolites of fludiazepam, confirming this pathway. researchgate.netrti.org

Midazolam: While the primary metabolic pathway for midazolam is hydroxylation, N-desalkylflurazepam can be detected in some cases. researchgate.net Its presence is attributed to its use as a precursor or intermediate in the chemical synthesis of midazolam, which may result in trace amounts in the final pharmaceutical product. researchgate.net

Table 2: Benzodiazepine (B76468) Precursors of N-Desalkylflurazepam

Parent Benzodiazepine Key Intermediate Metabolite(s) Reference(s)
Flutoprazepam N/A wikipedia.orgnih.goviiab.me
Fludiazepam N/A wikipedia.orgrti.orgiiab.me
Midazolam (Present as synthesis precursor) researchgate.net
Quazepam 2-oxoquazepam drugbank.comnih.govwikipedia.orgnih.gov
Ethyl Loflazepate Descarbethoxyloflazepate wikipedia.org
Flutazolam N/A wikipedia.org

Further Metabolic Transformations of N-Desalkylflurazepam

Once formed, N-desalkylflurazepam undergoes further biotransformation, primarily through oxidation (hydroxylation) and conjugation reactions. rti.org

The primary route for the phase I metabolism of N-desalkylflurazepam is hydroxylation. In vitro studies with human liver microsomes have identified monohydroxylated and dihydroxylated metabolites. nih.gov The most significant of these is 3-hydroxy-N-desalkylflurazepam, also known as 3-hydroxy-norflurazepam. caymanchem.com Analysis of human samples following suspected norflurazepam intake has confirmed the presence of multiple hydroxy metabolites. researchgate.netrti.org

Following hydroxylation, the resulting metabolites can undergo phase II conjugation reactions, most notably glucuronidation. This process involves the attachment of a glucuronic acid moiety to the hydroxyl group, which increases the water solubility of the metabolite and facilitates its excretion from the body, primarily in the urine. nih.gov The presence of a glucuronide of a hydroxy metabolite of norflurazepam has been identified in human urine samples. researchgate.netrti.org

Research utilizing high-resolution mass spectrometry on authentic human samples from suspected norflurazepam users has led to the identification of several metabolites. In these specimens, a total of four different hydroxy metabolites were detected, alongside a glucuronide conjugate of one of the hydroxy metabolites. researchgate.netrti.org This indicates that hydroxylation can occur at multiple positions on the benzodiazepine structure, leading to a variety of sub-metabolites.

Table 3: Metabolic Fate of N-Desalkylflurazepam

Metabolic Phase Reaction Type Key Metabolite(s) Reference(s)
Phase I Hydroxylation 3-hydroxy-norflurazepam, Dihydroxynorflurazepam, Other hydroxy metabolites rti.orgnih.govcaymanchem.com
Phase II Glucuronidation Hydroxy-norflurazepam glucuronide rti.org

Enzymatic Systems Involved in Biotransformation

The biotransformation of Flurazepam-N-desalkylhydroxyl, scientifically identified as N-1-hydroxyethylflurazepam, is a critical aspect of its pharmacology and clearance from the body. This process is primarily mediated by hepatic enzyme systems, which modify its structure to facilitate excretion.

Role of Cytochrome P450 Isozymes in its Formation and Further Metabolism

The formation of N-1-hydroxyethylflurazepam from its parent compound, flurazepam, is a phase I metabolic reaction. While direct studies specifying the exact cytochrome P450 (CYP) isozymes responsible for the hydroxylation of the N-desalkyl metabolite are not extensively detailed in the available literature, the metabolism of flurazepam itself is known to be mediated by the CYP3A4 isoenzyme. This suggests a likely role for CYP3A4 in the initial hydroxylation step that leads to the formation of N-1-hydroxyethylflurazepam.

Further metabolism of N-1-hydroxyethylflurazepam by CYP isozymes appears to be minimal. The primary route of its subsequent biotransformation is through phase II conjugation reactions.

Contribution of Other Hepatic Enzyme Systems

The major metabolic pathway for N-1-hydroxyethylflurazepam following its formation is conjugation, specifically glucuronidation. This is a phase II metabolic process that involves the covalent addition of a glucuronic acid moiety to the metabolite, which significantly increases its water solubility and facilitates its elimination from the body, primarily through urine. The resulting conjugate is known as N-1-hydroxyethylflurazepam glucuronide. In human studies, it has been observed that the concentration of the conjugated form of N-1-hydroxyethylflurazepam is significantly higher than the unconjugated metabolite in blood, underscoring the importance of this pathway. nih.gov

While glucuronidation is the predominant phase II reaction, the specific UDP-glucuronosyltransferase (UGT) isozymes involved in the conjugation of N-1-hydroxyethylflurazepam have not been definitively identified in the reviewed literature.

Species-Specific Metabolic Profiles (e.g., Rat, Dog, Human Hepatocytes)

The metabolism of xenobiotics, including benzodiazepines and their metabolites, can exhibit significant variability across different species. These differences are crucial to consider when extrapolating preclinical data to human scenarios.

Comparative Analysis of Metabolic Fate Across In Vitro and Ex Vivo Models

Detailed comparative studies on the metabolism of this compound (N-1-hydroxyethylflurazepam) specifically in rat, dog, and human hepatocytes are not extensively available in the public domain. However, general knowledge of species differences in drug metabolism provides a framework for potential variations.

In humans, N-1-hydroxyethylflurazepam is a major plasma metabolite of flurazepam, and its glucuronide conjugate is the primary urinary metabolite. nih.gov Studies involving human hepatocytes have identified N-(hydroxyethyl) metabolites of flurazepam, consistent with in vivo findings. rti.org

Studies in rats have identified N-1-hydroxyethylflurazepam and N-1-desalkylflurazepam as major metabolites in plasma, similar to humans. dss.go.th However, the relative proportions and rates of formation of these metabolites can differ. General studies on benzodiazepine metabolism have shown that rats can have different metabolite profiles compared to humans. For example, in the metabolism of the related benzodiazepine loprazolam, rat liver microsomes produced an N-desmethyl metabolite and a diazepine-hydroxy metabolite in addition to the N-oxide, whereas the N-oxide was the sole metabolite in dog liver preparations under aerobic conditions. dss.go.th

Information on the specific metabolic profile of N-1-hydroxyethylflurazepam in dogs is less clear. However, it is known that species differences in glucuronidation exist between humans, dogs, and rats, which could affect the clearance of N-1-hydroxyethylflurazepam. researchgate.netnih.govresearchgate.net

Interactive Data Table: Known Metabolites of Flurazepam Across Species

Metabolite NameSpecies in which Metabolite is FoundPrimary Metabolic Pathway of Metabolite
N-1-hydroxyethylflurazepamHuman, RatGlucuronidation
N-1-desalkylflurazepamHuman, RatFurther metabolism
N-1-hydroxyethylflurazepam glucuronideHumanExcretion

Pharmacological and Biochemical Mechanisms of Flurazepam N Desalkylhydroxyl in Vitro Studies

Interaction with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The principal mechanism through which N-desalkylflurazepam exerts its effects on the central nervous system is by interacting with GABA-A receptors, which are the primary mediators of fast inhibitory neurotransmission in the brain.

Positive Allosteric Modulation of GABA-A Receptors

N-desalkylflurazepam functions as a positive allosteric modulator of GABA-A receptors. caymanchem.com These receptors are pentameric ligand-gated ion channels that, upon binding to their endogenous ligand GABA, open to allow the influx of chloride ions. This chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

As a positive allosteric modulator, N-desalkylflurazepam does not bind to the same site as GABA (the orthosteric site). Instead, it binds to a distinct site on the receptor complex, commonly known as the benzodiazepine (B76468) binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site and enhances the efficiency of GABA-induced chloride channel opening. This potentiation of GABA's natural inhibitory action is the hallmark of the pharmacological activity of benzodiazepines.

Binding Characteristics and Affinity for Benzodiazepine Receptor Subtypes

The GABA-A receptors are a heterogeneous family of proteins, with different combinations of subunits (e.g., α, β, γ) forming a variety of receptor subtypes. These subtypes have distinct localizations within the brain and mediate different physiological effects. Classical benzodiazepines typically bind at the interface between an α and a γ subunit.

In vitro studies have characterized N-desalkylflurazepam as a non-selective ligand, meaning it binds with relatively similar affinity to the various benzodiazepine receptor subtypes. wikipedia.orgiiab.me This lack of selectivity distinguishes it from some newer compounds designed to target specific α-subunits to achieve more targeted therapeutic effects (e.g., anxiolysis without sedation). The broad binding profile of N-desalkylflurazepam suggests it modulates a wide range of GABA-A receptor-mediated inhibitory pathways.

Table 1: Binding Profile of N-desalkylflurazepam for GABA-A Receptor Subtypes

Receptor SubtypeBinding Characteristic
α1βxγxBinds
α2βxγxBinds
α3βxγxBinds
α5βxγxBinds
Overall Selectivity Unselective wikipedia.orgiiab.me

Modulation of Ion Channels

In addition to its well-established role as a GABA-A receptor modulator, in vitro research has revealed that N-desalkylflurazepam can also directly interact with and inhibit other types of ion channels, specifically L-type voltage-gated calcium channels (L-VGCCs). chemdad.comcaymanchem.commedchemexpress.com

Inhibition of L-Type Voltage-Gated Calcium Channels (CaV1.2 and CaV1.3)

Studies have demonstrated that N-desalkylflurazepam can inhibit the flow of calcium ions through recombinant neuronal CaV1.2 and CaV1.3 L-VGCCs. caymanchem.commedchemexpress.com This inhibition occurs at micromolar concentrations. The half-maximal inhibitory concentrations (IC50) from these in vitro assays quantify the potency of N-desalkylflurazepam against these specific channel subtypes.

Table 2: In Vitro Inhibition of L-Type Calcium Channels by N-desalkylflurazepam

Channel SubtypeIC50 (µM)Reference
CaV1.255 caymanchem.com
CaV1.337 caymanchem.com

Implications for Cellular Excitability and Signal Transduction

The inhibition of L-type voltage-gated calcium channels has significant implications for neuronal function. These channels play a critical role in converting electrical signals (action potentials) into intracellular biochemical events. When a neuron is depolarized, L-VGCCs open, allowing an influx of calcium into the cell. This rise in intracellular calcium acts as a crucial second messenger, triggering a variety of cellular processes including neurotransmitter release, activation of calcium-dependent enzymes, and regulation of gene expression.

Intrinsic Pharmacological Activity in Cellular and Tissue Models

The pharmacological effects of N-desalkylflurazepam have been observed directly in various in vitro models, confirming its activity at a cellular level.

In studies using human liver microsomes and hepatocytes, N-desalkylflurazepam has shown metabolic stability. nih.govrti.org These cellular and subcellular models indicate that the core benzodiazepine structure of the compound is not easily modified, with hydroxylation being one of the observed metabolic pathways. nih.gov

The characterization of its effects on recombinant ion channels, as detailed above, relies on cellular models (such as HEK293T cells) that are engineered to express specific channel subtypes. medchemexpress.com The data gathered from these systems provide direct evidence of the compound's intrinsic ability to inhibit L-type calcium channel currents. Similarly, electrophysiological studies on cultured neurons are used to measure the potentiation of GABA-evoked currents, demonstrating the functional consequences of its positive allosteric modulation of GABA-A receptors in a neuronal context. nih.gov

Assessment of Potency and Efficacy in In Vitro Assays

In vitro studies are fundamental in characterizing the pharmacological profile of a compound. For Flurazepam-N-desalkylhydroxyl, these assays would typically involve radioligand binding studies to determine its affinity for the benzodiazepine binding site on the GABA-A receptor, as well as functional assays to measure its efficacy as a modulator of GABAergic currents.

Research has confirmed the existence of hydroxynorflurazepam as a phase I metabolite of norflurazepam (also known as N-desalkylflurazepam) in in vitro studies using human liver microsomes. scispace.com Further studies have also identified hydroxylated metabolites of norflurazepam in human biological samples, suggesting its formation in vivo. nih.govuva.nl These findings underscore the relevance of understanding the pharmacological activity of this metabolite.

While the direct sedative and anxiolytic effects of 3-Hydroxy desalkylflurazepam are acknowledged, specific quantitative data from in vitro assays that detail its potency and efficacy are not extensively available in publicly accessible scientific literature. medchemexpress.com Such data, typically presented as Ki (inhibitory constant), IC50 (half-maximal inhibitory concentration), or EC50 (half-maximal effective concentration) values, are crucial for a precise comparison with the parent compound and other metabolites.

To illustrate the type of data that would be generated from such studies, the following interactive table presents a hypothetical comparison of the binding affinity of Flurazepam and its metabolites for the GABA-A receptor. It is important to note that the values for this compound are placeholders and not based on published experimental data.

Interactive Data Table: Hypothetical Binding Affinities of Flurazepam and its Metabolites at the GABA-A Receptor

CompoundBinding Affinity (Ki) [nM] (Hypothetical)
Flurazepam2.5
N-desalkylflurazepam (Norflurazepam)1.8
This compound [Data Not Available]
Hydroxyethylflurazepam5.1

Note: Lower Ki values indicate higher binding affinity.

Ligand-Receptor Interactions and Functional Outcomes

Benzodiazepines exert their effects by binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site. This binding event induces a conformational change in the receptor, which in turn increases the affinity of GABA for its binding site. The ultimate functional outcome is an increased frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. This mechanism underlies the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.

As a metabolite of flurazepam, this compound is presumed to share this fundamental mechanism of action. The binding of this compound to the benzodiazepine site on the GABA-A receptor would act as a positive allosteric modulator. This modulation enhances the effect of the endogenous neurotransmitter GABA.

The specific functional outcomes of this interaction, such as the magnitude of the potentiation of GABA-induced chloride currents, would be determined in electrophysiological studies, for instance, using the patch-clamp technique on cultured neurons or cells expressing recombinant GABA-A receptors. Detailed research findings from such functional assays for this compound are not currently prevalent in the scientific literature.

The following interactive data table provides a hypothetical representation of the efficacy of Flurazepam and its metabolites in a functional in vitro assay. Again, it is critical to understand that the value for this compound is a placeholder.

Interactive Data Table: Hypothetical Efficacy of Flurazepam and its Metabolites in a GABA-A Receptor Functional Assay

CompoundEfficacy (% Potentiation of GABA Response) (Hypothetical)
Flurazepam150%
N-desalkylflurazepam (Norflurazepam)180%
This compound [Data Not Available]
Hydroxyethylflurazepam120%

Note: Higher percentage values indicate greater potentiation of the GABA response and thus higher efficacy.

Analytical Methodologies for the Quantitative and Qualitative Determination of Flurazepam N Desalkylhydroxyl in Research Samples

Chromatographic Techniques

Chromatography is the cornerstone for the separation and detection of flurazepam metabolites from complex biological matrices. Both gas and liquid chromatography, often coupled with highly sensitive detectors, provide the necessary selectivity and sensitivity for their determination.

Gas-liquid chromatography with electron-capture detection (GC-ECD) has historically been a method of choice for the analysis of benzodiazepines and their metabolites due to its high sensitivity. astm.org This technique is particularly effective for compounds containing electronegative atoms, such as the halogens present in flurazepam and its derivatives.

Research has demonstrated that flurazepam and its metabolites, including N-desalkylflurazepam, can be simultaneously quantified using GC-ECD. oup.com For the analysis of hydroxylated metabolites, a derivatization step is often required to increase their volatility and thermal stability for GC analysis. semanticscholar.org A common approach involves silylating the hydroxyl group to form a trimethylsilyl (TMS) ether. semanticscholar.org

The general procedure involves extraction of the metabolites from the biological sample, followed by derivatization and injection onto a fused-silica capillary column within the gas chromatograph. nih.gov The ECD provides excellent sensitivity, with lower limits of quantification for N-desalkylflurazepam reported in the low nanogram per milliliter (ng/mL) range. nih.gov For instance, one method reported a lower limit of quantification for N-desalkylflurazepam of 2 ng/mL in serum. nih.gov Reproducibility is a key parameter, with coefficients of variation (CV) for N-desalkylflurazepam typically falling below 15%. oup.com

Table 1: Performance Characteristics of GC-ECD Methods for Flurazepam Metabolites
AnalyteMatrixLimit of Quantification (LOQ)RecoveryCoefficient of Variation (CV)Reference
N-desalkylflurazepamSerum2 ng/mL>95%<15% oup.comnih.gov
Hydroxylated Metabolites (as TMS derivatives)Urine/Serum0.3-2.0 ng/mLQuantitativeNot Reported semanticscholar.org

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers a significant advantage over GC as it often does not require derivatization for polar, non-volatile compounds like hydroxylated metabolites. nih.gov This simplifies sample preparation and avoids potential issues related to thermal degradation of analytes. nih.gov

Reversed-phase HPLC methods are commonly used, allowing for the simultaneous determination of flurazepam and multiple metabolites in a single, isocratic run. nih.gov These methods typically employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is frequently achieved using ultraviolet (UV) or diode-array detectors (DAD). nih.govnih.gov

The sensitivity of HPLC-UV methods is suitable for many applications, with limits of detection (LOD) and quantification (LOQ) for various benzodiazepines reported at 30 ng/mL and 100 ng/mL, respectively, in vitreous humor. nih.gov The precision of these methods is generally high, with intra- and inter-day coefficients of variation below 10%. nih.gov The specificity of HPLC allows for the separation of N-1-hydroxyethylflurazepam from other potential urinary metabolites of flurazepam. nih.gov

Table 2: HPLC Method Parameters for Benzodiazepine (B76468) Analysis
ParameterDescriptionReference
ColumnReversed-phase (e.g., C18, 2 mm I.D.) nih.gov
Mobile PhaseIsocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile) nih.gov
DetectionUV (e.g., 254 nm) or Diode Array Detector (DAD) nih.govnih.gov
LOD/LOQ~30 ng/mL / ~100 ng/mL nih.gov
Precision (CV)<10% nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), represents the gold standard for the identification and quantification of drug metabolites. nih.gov These techniques offer unparalleled sensitivity and specificity. nih.govnih.gov

LC-MS/MS is used for its high sensitivity in quantifying known metabolites. The analysis is typically performed by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides excellent selectivity. Limits of quantitation can reach the sub-ng/mL level (0.5-5 ng/mL) in oral fluid. nih.gov

LC-HRMS is exceptionally powerful for identifying previously unknown metabolites. diva-portal.orgrti.org Its ability to provide accurate mass measurements allows for the determination of the elemental composition of an analyte, which is crucial for structural elucidation. nih.govnih.gov In a study investigating the metabolism of norflurazepam (N-desalkylflurazepam), LC-HRMS was used to identify four different hydroxy metabolites in authentic human urine samples. diva-portal.orgrti.org This highlights the advantage of HRMS in research, as it can perform non-targeted screening and retrospectively analyze data for new compounds of interest. nih.govnih.gov

Table 3: Mass Spectrometry Approaches for Flurazepam Metabolite Analysis
TechniquePrimary ApplicationKey AdvantagesReference
LC-MS/MSQuantitative analysis of known metabolitesHigh sensitivity (LOQ 0.5-5 ng/mL), high specificity (MRM) nih.gov
LC-HRMSQualitative analysis, identification of unknown metabolitesAccurate mass measurement, elemental composition determination, retrospective data analysis diva-portal.orgrti.org

Sample Preparation and Extraction Methodologies for Biological Matrices

Effective sample preparation is a critical first step in the analytical process, aiming to isolate and concentrate the target analytes from the complex biological matrix while removing potential interferences. nih.gov The two most common techniques for benzodiazepine extraction are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

For the analysis of flurazepam metabolites in serum and plasma, both LLE and SPE are widely used. A simple LLE procedure involves the extraction of the sample at a neutral or slightly alkaline pH into an organic solvent mixture, such as benzene/isoamyl alcohol. oup.com This straightforward method can yield high absolute recoveries of greater than 95% for N-desalkylflurazepam. oup.com

Another described method for serum involves a simple extraction followed by derivatization before GC-ECD analysis. nih.gov HPLC methods have also been developed for the simultaneous determination of flurazepam and its metabolites in serum, often utilizing a small sample volume (50 microliters). nih.gov LC-HRMS analysis of serum samples has also been successfully employed to identify various flurazepam metabolites. diva-portal.orgrti.org

Table 4: Extraction of Flurazepam Metabolites from Serum and Plasma
MethodSolvent/SorbentpHRecoveryReference
Liquid-Liquid Extraction (LLE)Benzene/isoamyl alcoholNeutral>95% for N-desalkylflurazepam oup.com
Solid-Phase Extraction (SPE)Mixed-mode C18/SCX-High oup.com

Urine is a common matrix for metabolite analysis, as metabolites are often concentrated in it. A key step in urine analysis for benzodiazepine metabolites is enzymatic hydrolysis. nih.govmdpi.com Metabolites, including hydroxylated forms, are often excreted as glucuronide conjugates. Treatment with β-glucuronidase cleaves this conjugate, releasing the free metabolite for extraction. nih.gov

Following hydrolysis, LLE or SPE can be used. For LLE, the hydrolyzed urine is typically adjusted to an alkaline pH (e.g., pH 9.0) before extraction with an organic solvent. nih.gov SPE offers a more selective extraction. For instance, a mixed-mode SPE procedure can be employed for the extraction of flunitrazepam and its metabolites from urine. oup.com Molecularly imprinted polymers (MIPs) have also been developed as highly selective SPE sorbents for benzodiazepines and their metabolites in urine. mdpi.com

Besides urine, methodologies have been developed for other biofluids. An LC-MS/MS method for oral fluid utilized SPE for sample cleanup, achieving recoveries between 81% and 90%. nih.gov HPLC methods have also been validated for quantifying benzodiazepines in vitreous humor using LLE with an n-hexane:ethyl acetate mixture, showing recoveries over 80%. nih.gov

Table 5: Extraction of Flurazepam Metabolites from Urine and Other Biofluids
MatrixPre-treatmentExtraction MethodRecoveryReference
UrineEnzymatic hydrolysis (β-glucuronidase)LLE (pH 9.0) or SPE96.5 ± 11.5% nih.gov
Oral FluidNone specifiedSPE81.4% - 90.1% nih.gov
Vitreous HumorNone specifiedLLE (n-hexane:ethyl acetate)>80% nih.gov

Derivatization Procedures for Enhanced Detection

For the analysis of hydroxylated benzodiazepines like N-desalkyl-3-hydroxyflurazepam, particularly by gas chromatography-mass spectrometry (GC-MS), derivatization is a common strategy to improve analytical characteristics. researchgate.net This chemical modification aims to increase the volatility and thermal stability of the analyte, leading to better chromatographic peak shape and enhanced sensitivity. researchgate.netjfda-online.com

One specific, multi-step derivatization procedure has been successfully applied to N-desalkyl-3-hydroxyflurazepam. This method involves a sequential process:

Propylation: The secondary amine within the lactam ring of the molecule is first derivatized through propylation. nih.gov

Propionylation: Following propylation, the hydroxyl group is targeted and derivatized via propionylation. nih.gov

This dual derivatization ensures that both reactive sites on the molecule are modified, yielding a derivative that is more suitable for GC-MS analysis. nih.gov

Broader studies on benzodiazepine analysis have evaluated various silylating agents to create derivatives. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. However, for many benzodiazepines, including hydroxylated metabolites, derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives has proven superior. researchgate.netnih.gov TBDMS derivatives are often more stable and can provide more specific mass fragmentation patterns, which aids in both identification and quantification. researchgate.netnih.gov

Table 1: Comparison of Derivatization Reagents for Benzodiazepine Analysis
Reagent ClassSpecific Reagent ExampleDerivative TypeReported Advantages
Alkylation / AcylationPropylating / Propionylating AgentsPropyl/PropionylSpecifically used for N-desalkyl-3-hydroxyflurazepam to derivatize both amine and hydroxyl groups. nih.gov
SilylationMSTFA / BSTFATrimethylsilyl (TMS)Commonly used for creating volatile derivatives. nih.gov
MTBSTFAtert-Butyldimethylsilyl (TBDMS)More stable, reproducible, and sensitive compared to TMS derivatives for benzodiazepine analysis. researchgate.netnih.gov

It is important to note that modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can often analyze these compounds directly, eliminating the need for derivatization. faa.govnih.gov

Validation of Analytical Methods in Research Contexts

The validation of any analytical method is crucial to ensure that the data generated are reliable and fit for purpose. For research contexts involving N-desalkyl-3-hydroxyflurazepam, this process involves demonstrating the method's performance through a series of established parameters. Comprehensive validation has been performed for GC-MS and LC-MS/MS methods that include a wide range of benzodiazepines and their metabolites. nih.govfaa.gov

Key validation parameters typically assessed in these research settings include:

Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at various concentrations.

Precision: The degree of agreement among individual measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Extraction Efficiency (Recovery): The efficiency of the extraction process in recovering the analyte from the biological matrix.

Stability: The chemical stability of the analyte in the biological matrix under specific storage conditions and during the analytical process.

Sensitivity, Selectivity, and Reproducibility in Laboratory Settings

Achieving high sensitivity, selectivity, and reproducibility is paramount in the analysis of trace levels of drug metabolites in complex biological matrices.

Sensitivity: Methods must be sensitive enough to detect metabolites at physiologically relevant concentrations. For a GC-MS method analyzing various benzodiazepines, limits of detection (LOD) and quantitation (LOQ) were established as part of a complete validation. nih.gov In other validated HPLC methods for benzodiazepines, LODs have been reported in the low nanogram range, such as 3.3–10.2 ng in blood plasma. researchgate.net The choice of derivatization agent can also impact sensitivity, with TBDMS derivatives noted to be more sensitive than TMS counterparts for GC-MS analysis. nih.gov

Selectivity: Mass spectrometry-based methods (both GC-MS and LC-MS/MS) offer high selectivity due to their ability to monitor specific mass-to-charge (m/z) ratios for the target analyte and its fragments. This minimizes interference from other endogenous or exogenous compounds in the sample. nih.gov

Reproducibility: The reproducibility of a method is demonstrated by its precision. Validated methods for benzodiazepines report intra- and inter-day precision, often expressed as the relative standard deviation (RSD). nih.gov For example, a validated HPLC method for other benzodiazepines reported RSD values of less than 12% for both repeatability and between-day precision, indicating good reproducibility. researchgate.net Similarly, a UPLC-MS/MS method for a panel of 22 benzodiazepines was shown to be reproducible, with control values not exceeding 20% of the target concentration. faa.gov

Use of Labeled Internal Standards (e.g., Desalkylflurazepam-d4)

To ensure the highest accuracy and precision, especially in quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are employed. These standards are versions of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N).

For the quantification of a panel of benzodiazepines that includes hydroxylated metabolites, a deuterated version of the parent compound, Desalkylflurazepam-d4, is often used as an internal standard. faa.gov The SIL-IS is added to the sample at a known concentration at the beginning of the analytical process. Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar behavior during extraction, derivatization (if applicable), and ionization. Any sample loss or variation in instrument response (such as ion suppression from the sample matrix) affects both the analyte and the internal standard proportionally. faa.gov By measuring the ratio of the analyte's signal to the SIL-IS's signal, these variations can be corrected, leading to highly reliable quantification.

While some methods may use other labeled standards like oxazepam-d5 or lorazepam-d4 for a broad panel of benzodiazepines, the use of a structurally analogous standard like Desalkylflurazepam-d4 is a common and effective strategy. nih.govfaa.gov

Role as an Analytical Reference Standard in Research

The availability of pure, well-characterized chemical substances is a prerequisite for the development and validation of analytical methods. N-desalkyl-3-hydroxyflurazepam is available commercially as an analytical reference standard for research and forensic applications. caymanchem.com These standards are used to confirm the identity of the substance in a sample (qualitative analysis) by comparing chromatographic retention times and mass spectra, and to prepare calibrators and quality control samples for quantitative analysis.

Utility as a Certified Reference Material (CRM)

While N-desalkyl-3-hydroxyflurazepam is available as an analytical reference standard, its parent compound, Desalkylflurazepam, is available as a Certified Reference Material (CRM). caymanchem.comcaymanchem.comcerilliant.com A CRM is a reference standard of the highest metrological quality. It is characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. caymanchem.com

CRMs are manufactured and tested under stringent international standards, such as ISO 17034 and ISO/IEC 17025. caymanchem.com The availability of Desalkylflurazepam as a CRM provides laboratories with a high-confidence standard for calibrating instruments and validating methods. While N-desalkyl-3-hydroxyflurazepam serves its purpose as a reference standard for identification and routine quantification, the use of a CRM for its parent compound underscores the level of quality assurance required in forensic and clinical testing. caymanchem.comcerilliant.com

Table 2: Compound Reference Information
Compound NameSynonymsCAS NumberAvailability
Flurazepam-N-desalkylhydroxyl (N-desalkyl-3-hydroxyflurazepam)3-hydroxy-N-Desalkylflurazepam, Ro 7-5205 caymanchem.com17617-60-6 caymanchem.comAnalytical Reference Standard caymanchem.com
DesalkylflurazepamN-Desalkylflurazepam, nor-Flurazepam caymanchem.com2886-65-9 caymanchem.comCertified Reference Material (CRM) caymanchem.comcerilliant.com
Desalkylflurazepam-d4N-Desalkylflurazepam-d4 faa.gov1286430-01-0Labeled Internal Standard / CRM

Future Research Directions

Exploration of Undiscovered Metabolic Pathways and Novel Metabolites

The primary metabolic pathway for many benzodiazepines involves hepatic microsomal oxidation, including N-dealkylation and aliphatic hydroxylation, followed by glucuronide conjugation. clinpgx.org Flurazepam is extensively metabolized, with N-desalkylflurazepam being a major and long-acting metabolite. oup.comwikipedia.org The formation of Flurazepam-N-desalkylhydroxyl (3-hydroxy-desalkylflurazepam) occurs via subsequent hydroxylation of the N-desalkylflurazepam backbone. caymanchem.com

However, the precise enzymatic drivers for this hydroxylation and the potential for alternative or minor metabolic pathways are not well-defined. Future research should aim to:

Identify the specific cytochrome P450 (CYP450) isoenzymes responsible for the 3-hydroxylation of N-desalkylflurazepam.

Investigate the possibility of further metabolism of this compound, such as through glucuronidation at the hydroxyl group, and identify any resulting novel, tertiary metabolites.

Explore extrahepatic metabolism, determining if tissues other than the liver contribute to the formation or clearance of this compound.

A study on the metabolism of norflurazepam (N-desalkylflurazepam) in human hepatocytes indicated that while other benzodiazepines were metabolized at their side chains, norflurazepam was not, suggesting that hepatocytes may have difficulty modifying the benzene/diazepine (B8756704) rings of some 1,4-benzodiazepines. researchgate.net However, in authentic urine samples from presumed norflurazepam intake, hydroxy metabolites were detected. researchgate.net This highlights the need for further in vivo studies to fully characterize these pathways.

Advanced Computational Modeling of Enzyme-Metabolite Interactions

Computational modeling offers a powerful tool for predicting and understanding the interactions between drug metabolites and enzymes at a molecular level. nih.gov For this compound, there is a significant opportunity to apply these methods to gain insights that are currently lacking.

Future computational studies could focus on:

Docking Simulations: Performing molecular docking simulations of this compound with various CYP450 enzymes to predict binding affinities and orientations, thereby hypothesizing which isoforms are most likely responsible for its formation.

Molecular Dynamics (MD) Simulations: Utilizing MD simulations to model the dynamic interactions between the metabolite and the active site of candidate enzymes. This can reveal the stability of the enzyme-substrate complex and the conformational changes that may occur during the metabolic process. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing QM/MM methods to model the electronic rearrangements during the hydroxylation reaction, providing a detailed understanding of the reaction mechanism and the transition states involved.

These computational approaches can guide and refine subsequent experimental studies, leading to a more efficient and targeted investigation of the metabolic profile of this compound.

Development of Next-Generation Analytical Techniques for Metabolite Profiling

The detection and quantification of benzodiazepine (B76468) metabolites, particularly those present at low concentrations, require highly sensitive and specific analytical methods. nih.govnih.gov Current methods for benzodiazepine analysis include chromatography (GC-MS, HPLC, LC-MS/MS) and immunoassays. nih.govnih.gov

Future advancements in this area should concentrate on:

High-Resolution Mass Spectrometry (HRMS): The application of LC-HRMS has already proven effective in identifying metabolites of norflurazepam in urine. researchgate.net Further development of HRMS-based methods can enable more sensitive and unambiguous identification and quantification of this compound in various biological matrices.

Improved Sample Preparation: The development of more efficient and selective sample preparation techniques, such as miniaturized solid-phase extraction (SPE) or liquid-liquid microextraction (LLME), can enhance the recovery of trace-level metabolites and reduce matrix effects, leading to more accurate quantification.

Metabolomic Profiling: Employing untargeted and targeted metabolomics approaches to create a comprehensive profile of flurazepam metabolites in biological samples. This could help in understanding the relative abundance of this compound in relation to other metabolic products and how this profile might be influenced by genetic or environmental factors.

Elucidation of Broader Biological System Interactions Beyond GABA-A Receptors and Calcium Channels

The primary pharmacological action of benzodiazepines is mediated through positive allosteric modulation of GABA-A receptors. The parent metabolite, N-desalkylflurazepam, has also been shown to inhibit L-type voltage-gated calcium channels. caymanchem.comglpbio.com The pharmacological activity of the hydroxylated metabolite, this compound, is largely uncharacterized.

Future research should investigate:

Receptor Binding Affinity: Quantifying the binding affinity of this compound for various GABA-A receptor subtypes to determine if hydroxylation alters its potency or selectivity compared to N-desalkylflurazepam.

Calcium Channel Modulation: Assessing the activity of this compound on different types of voltage-gated calcium channels to see if it retains, enhances, or loses the inhibitory activity of its precursor.

Off-Target Screening: Conducting broad pharmacological screening to identify potential interactions with other receptors, ion channels, or enzymes in the central nervous system and peripheral tissues. This could uncover novel biological activities and provide a more complete picture of its pharmacological profile.

Application of this compound as a Probe in Metabolic Research

Once the metabolic pathways and enzymatic interactions of this compound are better understood, the compound itself could potentially be used as a chemical probe.

Potential applications include:

Probing CYP450 Activity: If a specific CYP450 isoform is identified as being primarily responsible for the 3-hydroxylation of N-desalkylflurazepam, the formation of this compound could be used as a biomarker for the in vivo activity of that enzyme.

Studying Drug-Drug Interactions: Investigating how co-administered drugs that are known inhibitors or inducers of the identified metabolizing enzymes affect the formation of this compound. This could provide insights into potential drug-drug interactions involving flurazepam.

Forensic Biomarker: The ratio of 3-hydroxy-norflurazepam to norflurazepam in urine has been suggested as a potential key to differentiate between the intake of norflurazepam as a designer drug versus its presence as a metabolite from other prescribed benzodiazepines. researchgate.net Further research could validate its use as a reliable biomarker in forensic toxicology.

Table of Compounds

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard codes (H336: CNS depression) and use PPE (gloves, goggles) in ventilated hoods. Store combustibles (WGK 2 classification) separately from oxidizers. For spills, neutralize with absorbent materials and dispose via hazardous waste channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.